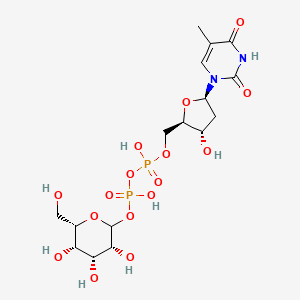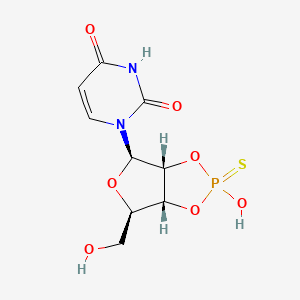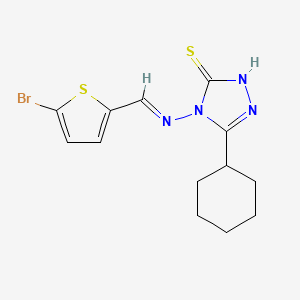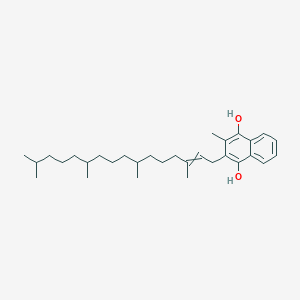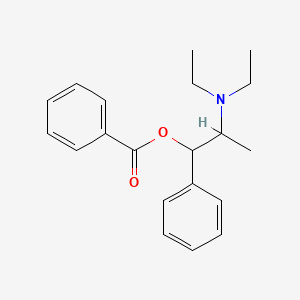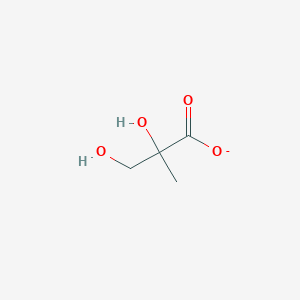
2,3-Dihydroxy-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dihydroxy-2-methylpropanoate is a hydroxy monocarboxylic acid anion. It derives from a propionate. It is a conjugate base of a 2,3-dihydroxy-2-methylpropanoic acid.
Aplicaciones Científicas De Investigación
Enantiomer Preparation and Analysis
Optically pure samples of enantiomers of methyl 2,3-dihydroxy-2-methylpropanoate have been prepared through chromatographic separation, hydrolysis, and methylation. Their absolute stereochemistries were established by converting them into 3-O-acetyl derivatives, with NMR and CG-MS methods used to determine the optical purities of the diols (Rodriguez, Markey, & Ziffer, 1993).
Hydrothermal Degradation and Kinetics
Research has studied the equilibrium and dehydration reaction of 1,3-dihydroxy-2-propanone and 2,3-dihydroxypropanal under hydrothermal conditions, leading to the production of methylglyoxal. This investigation provides insights into the conversion mechanisms of these C-3 compounds (Bonn, Rinderer, & Bobleter, 1985).
Chemical Synthesis
The chemical synthesis of different compounds utilizing 2,3-dihydroxy-2-methylpropanoate has been explored. For example, the synthesis of both enantiomers of methyl 3-methyloctanoate, a key component for the scent of African orchids, starting from enantiomers of methyl 3-hydroxy-2-methylpropanoate, has been reported. This research contributes to the field of fragrance and flavor science (Kitahara, Hyun, Tamogami, & Kaiser, 1994).
Metal Complex Formation
Studies have also been conducted on the stability constants of complex species formed between various divalent transition metals and the anions of 2,3-dihydroxy-2-methylpropanoic acid. Such research is significant in the context of coordination chemistry and metal complex formation (Powell & Kulprathipanja, 1974).
Biocatalytic Applications
There have been developments in the biocatalytic transesterification reactions on aryl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoates. Such studies are crucial for understanding enzyme-mediated chemical transformations and their applications in synthetic chemistry (Kumar et al., 2015).
Natural Occurrence and Extraction
Research has focused on naturally occurring compounds related to 2,3-dihydroxy-2-methylpropanoate, such as the isolation of methyl 3-carboxy-2-carboxymethyl-2-hydroxypropanoate from Dioscorea opposita Thunb., contributing to the field of natural product chemistry (Li, Wang, Fu, & Liu, 2007).
Propiedades
Nombre del producto |
2,3-Dihydroxy-2-methylpropanoate |
|---|---|
Fórmula molecular |
C4H7O4- |
Peso molecular |
119.1 g/mol |
Nombre IUPAC |
2,3-dihydroxy-2-methylpropanoate |
InChI |
InChI=1S/C4H8O4/c1-4(8,2-5)3(6)7/h5,8H,2H2,1H3,(H,6,7)/p-1 |
Clave InChI |
DGADNPLBVRLJGD-UHFFFAOYSA-M |
SMILES canónico |
CC(CO)(C(=O)[O-])O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



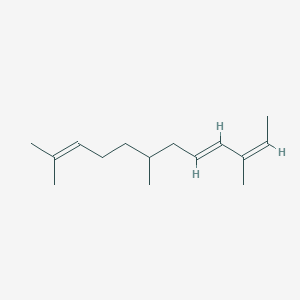
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-[[hydroxy-[(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-isobenzofuran-5-yl)-4-methyl-hex-4-enoxy]phosphoryl]methyl]phosphinic acid](/img/structure/B1242686.png)

![7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine](/img/structure/B1242692.png)
![(3R,3'R,4'S,6'R,8'S,8'aS)-8'-[1-azocanyl(oxo)methyl]-5-[2-(1-cyclohexenyl)ethynyl]-6'-[4-(2-hydroxyethoxy)phenyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione](/img/structure/B1242693.png)
